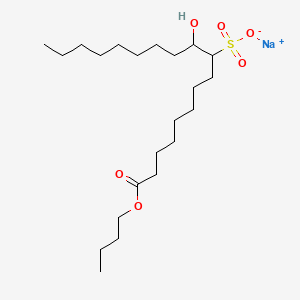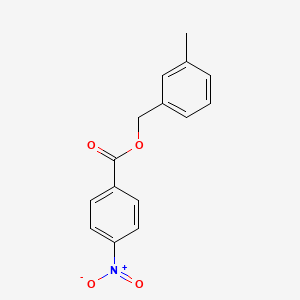![molecular formula C13H21N3 B13799243 1H-Pyrazolo[3,4-g]isoquinoline,3-ethyl-4,4a,5,6,7,8,8a,9-octahydro-6-methyl-,cis-(9CI)](/img/structure/B13799243.png)
1H-Pyrazolo[3,4-g]isoquinoline,3-ethyl-4,4a,5,6,7,8,8a,9-octahydro-6-methyl-,cis-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazolo[3,4-g]isoquinoline,3-ethyl-4,4a,5,6,7,8,8a,9-octahydro-6-methyl-,cis-(9CI): is a complex organic compound belonging to the class of pyrazoloisoquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to an isoquinoline system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[3,4-g]isoquinoline derivatives typically involves multicomponent reactions. One common method includes the reaction of aromatic amines, aromatic aldehydes, and pyrazolones in ethylene glycol . Another approach involves the condensation of 3-aryl (heteryl)-2,4-diacetyl-5-hydroxy-5-methylcyclohexanones with 3-amino-1-phenyl-1H-pyrazol-5(4H)-one .
Industrial Production Methods: Industrial production of this compound may involve large-scale multicomponent reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrazolo[3,4-g]isoquinoline derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: 1H-Pyrazolo[3,4-g]isoquinoline derivatives are used as building blocks in organic synthesis, enabling the creation of more complex molecules .
Biology: These compounds have shown potential as inhibitors of various enzymes and receptors, making them valuable in biochemical research .
Medicine: Research has indicated that certain derivatives may act as selective glucocorticoid receptor antagonists, offering potential therapeutic applications .
Industry: In the industrial sector, these compounds can be used in the development of new materials with specific properties, such as fluorescence .
Mécanisme D'action
The mechanism of action of 1H-Pyrazolo[3,4-g]isoquinoline derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives have been found to bind to leucine-rich repeat kinase 2 (LRRK2), inhibiting its activity and affecting related signaling pathways . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
1H-Pyrazolo[3,4-b]quinolines: These compounds share a similar core structure but differ in the position of the pyrazole ring fusion.
Quinolinyl-pyrazoles: These compounds also contain a pyrazole ring fused to a quinoline system but may have different substituents and properties.
Uniqueness: 1H-Pyrazolo[3,4-g]isoquinoline derivatives are unique due to their specific structural arrangement and the presence of various substituents
Propriétés
Formule moléculaire |
C13H21N3 |
|---|---|
Poids moléculaire |
219.33 g/mol |
Nom IUPAC |
(4aR,8aS)-3-ethyl-6-methyl-1,4,4a,5,7,8,8a,9-octahydropyrazolo[3,4-g]isoquinoline |
InChI |
InChI=1S/C13H21N3/c1-3-12-11-6-10-8-16(2)5-4-9(10)7-13(11)15-14-12/h9-10H,3-8H2,1-2H3,(H,14,15)/t9-,10-/m0/s1 |
Clé InChI |
BCYLMLRPTGSNNE-UWVGGRQHSA-N |
SMILES isomérique |
CCC1=NNC2=C1C[C@H]3CN(CC[C@H]3C2)C |
SMILES canonique |
CCC1=NNC2=C1CC3CN(CCC3C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B13799175.png)

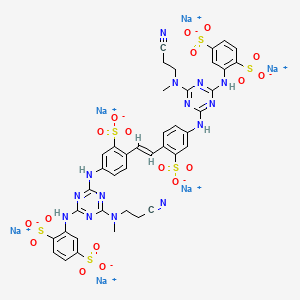
![alpha-L-fucosyl-(1->4)-[beta-D-galactosyl-(1->3)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-[alpha-L-fucosyl-(1->3)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose](/img/structure/B13799194.png)
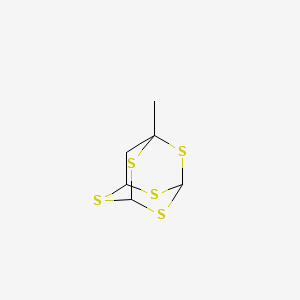
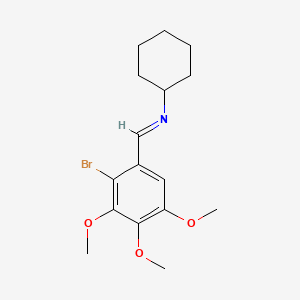
![1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-[(4-tolysulfonamido)-phenylazo]-5-pyrazoline-5-one](/img/structure/B13799217.png)
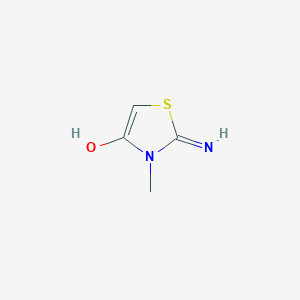

![Azepino[4,5-b]indole-5-carboxylic acid, 9-[bis(phenylmethyl)amino]-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13799234.png)
